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Compound of Interest

Compound Name: 3,5-Dibromo-1-benzofuran

Cat. No.: B1304820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromo-1-benzofuran, a halogenated heterocyclic compound of interest in synthetic

chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for their acquisition.

While specific experimental spectra for 3,5-Dibromo-1-benzofuran are indexed in select

databases, the detailed peak assignments and experimental conditions are not publicly

available. The data presented herein is a composite of information from spectral databases and

predicted values based on the analysis of similar benzofuran derivatives.

Spectroscopic Data Summary
The anticipated spectroscopic data for 3,5-Dibromo-1-benzofuran are summarized in the

tables below. These tables provide a quick reference for the key spectral features of the

molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR ¹³C NMR

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

(Predicted) (Data available in SpectraBase)[1]

~7.7 (s, 1H, H-2) ~155 (C-7a)

~7.6 (d, 1H, H-4) ~145 (C-2)

~7.5 (d, 1H, H-6) ~130 (C-4)

~7.4 (s, 1H, H-7) ~128 (C-6)

~125 (C-7)

~115 (C-5)

~113 (C-3a)

~105 (C-3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity

(Predicted)

3100-3000 Aromatic C-H Stretch Medium

1600-1585 Aromatic C=C Stretch Medium

1500-1400 Aromatic C=C Stretch Medium

1250-1000 C-O-C Stretch Strong

900-675 C-H Out-of-Plane Bend Strong

~700-500 C-Br Stretch Strong

Table 3: Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://dev.spectrabase.com/compound/KcxTtALY88q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Proposed Fragment Relative Abundance

(Data available in

SpectraBase)[1]

274/276/278 [M]⁺ (Molecular Ion)
High (Isotopic pattern for 2 Br

atoms)

195/197 [M - Br]⁺ Moderate

116 [M - 2Br]⁺ Moderate

88 [C₆H₄O]⁺ Moderate

Experimental Protocols
The following sections outline generalized experimental methodologies for the acquisition of

NMR, IR, and MS data for aromatic compounds like 3,5-Dibromo-1-benzofuran.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of solid 3,5-Dibromo-1-benzofuran is

dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00

ppm).

¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 400 or 500 MHz

spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64

scans are co-added to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument using

a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is utilized.

Due to the lower natural abundance of ¹³C, a larger number of scans (often several

thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality

spectrum.
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2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample like 3,5-Dibromo-1-benzofuran, the Attenuated

Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is

placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is

collected first. The sample is then placed in the infrared beam path, and the sample

spectrum is recorded. Data is typically collected in the range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce

the final spectrum, which is typically presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 3,5-Dibromo-1-benzofuran is prepared in a volatile

organic solvent, such as dichloromethane or ethyl acetate, at a concentration of

approximately 1 mg/mL.

Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into

the gas chromatograph. The sample is vaporized in a heated injection port and carried by an

inert gas (e.g., helium) through a capillary column. The column is housed in an oven where

the temperature is programmed to increase over time, allowing for the separation of

components based on their boiling points and interactions with the stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI).

The resulting ions and fragment ions are then separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of

each ion, generating a mass spectrum for each eluting component.

Visualization of Experimental Workflow
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The logical flow of spectroscopic analysis for the characterization of 3,5-Dibromo-1-
benzofuran is depicted in the following diagram.

Experimental Workflow for Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran
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Caption: A generalized workflow for the spectroscopic analysis of 3,5-Dibromo-1-benzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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